molecular formula C7H10O3 B12570545 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 333364-15-1

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B12570545
CAS No.: 333364-15-1
M. Wt: 142.15 g/mol
InChI Key: QWNDOKYLUAYAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[410]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one .

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit protein phosphatases, leading to the disruption of cellular immune responses . This inhibition is crucial for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid include:

Uniqueness

What sets 7-Oxabicyclo[410]heptane-2-carboxylic acid apart is its specific structure and the presence of a carboxylic acid group, which imparts unique chemical properties and reactivity

Properties

CAS No.

333364-15-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)4-2-1-3-5-6(4)10-5/h4-6H,1-3H2,(H,8,9)

InChI Key

QWNDOKYLUAYAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C(C1)O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.